5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC13513414
Molecular Formula: C9H4ClFO3
Molecular Weight: 214.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClFO3 |
|---|---|
| Molecular Weight | 214.58 g/mol |
| IUPAC Name | 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4ClFO3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13) |
| Standard InChI Key | SQMUCQPNWWFEGN-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O |
| Canonical SMILES | C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid is C₉H₄ClFO₃, with a molecular weight of 214.58 g/mol. The benzofuran scaffold consists of a fused benzene and furan ring system, where halogen substituents (Cl and F) and the carboxylic acid group introduce distinct electronic and steric effects. Key structural attributes include:
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Aromatic system: Two aromatic rings (benzene and furan) with conjugated π-electrons, modified by electron-withdrawing substituents (Cl, F, -COOH) .
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Substituent positions: Chlorine at C5 and fluorine at C6 create a meta-substitution pattern relative to the carboxylic acid group at C2, influencing intermolecular interactions and reactivity .
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Hydrogen-bonding capacity: The carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets .
Physicochemical Properties
Thermal Stability and Phase Behavior
Solubility and Partitioning
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Water solubility: ~50 mg/L (estimated via EPI Suite) , reduced compared to non-halogenated analogs due to hydrophobic Cl/F groups.
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logP (Octanol/Water): 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
Mass Spectrometry
Applications in Pharmaceutical Chemistry
Intermediate for 5-HT₄ Receptor Agonists
The compound’s structural similarity to intermediates in CN110818661B suggests utility in synthesizing gastroprokinetic agents (e.g., prucalopride) . Key advantages include:
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Enhanced metabolic stability from halogen substituents.
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Directed hydrogen bonding for receptor affinity.
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